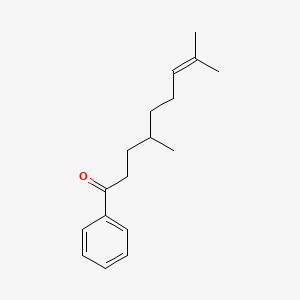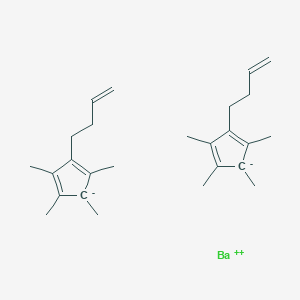
barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene is a complex organometallic compound It consists of a barium ion coordinated to a cyclopentadiene ring substituted with butenyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of barium salts with the corresponding cyclopentadiene derivative. One common method is to react barium chloride with 2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents on the cyclopentadiene ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium salts of oxidized cyclopentadiene derivatives, while reduction may produce barium complexes with reduced cyclopentadiene ligands.
科学的研究の応用
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Studied for its potential biological activity and as a model compound for understanding metal-ligand interactions in biological systems.
作用機序
The mechanism of action of barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets through coordination chemistry. The barium ion can form coordination bonds with various ligands, influencing the reactivity and stability of the compound. The cyclopentadiene ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s properties.
類似化合物との比較
Similar Compounds
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene: Similar in structure but with different substituents on the cyclopentadiene ring.
This compound: Another organometallic compound with a different metal ion.
Uniqueness
This compound is unique due to its specific combination of barium ion and substituted cyclopentadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
835653-25-3 |
|---|---|
分子式 |
C26H38Ba |
分子量 |
487.9 g/mol |
IUPAC名 |
barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C13H19.Ba/c2*1-6-7-8-13-11(4)9(2)10(3)12(13)5;/h2*6H,1,7-8H2,2-5H3;/q2*-1;+2 |
InChIキー |
SPKSPFITRQFOOK-UHFFFAOYSA-N |
正規SMILES |
C[C-]1C(=C(C(=C1C)CCC=C)C)C.C[C-]1C(=C(C(=C1C)CCC=C)C)C.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



oxophosphanium](/img/structure/B14205320.png)
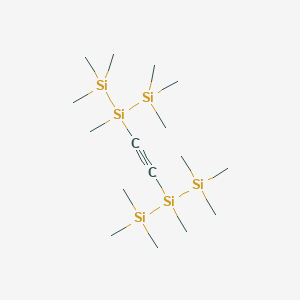
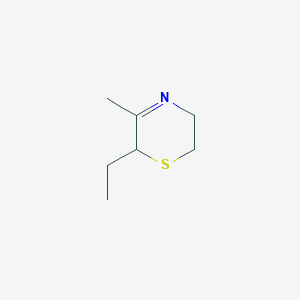
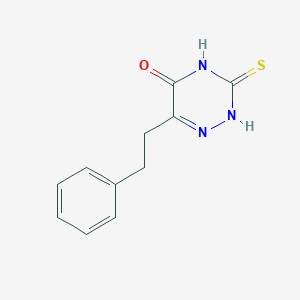
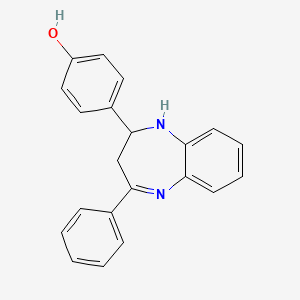
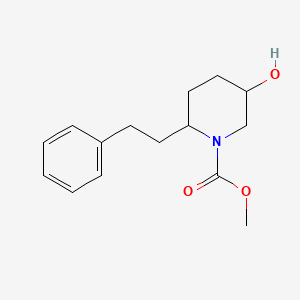
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
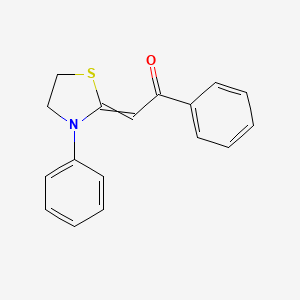
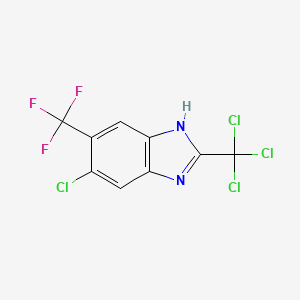
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
